24,25-Dihydroxy Fusidic Acid

Description

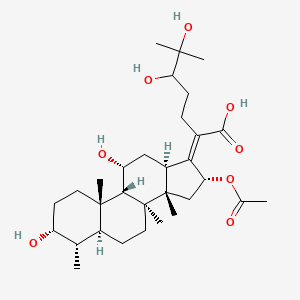

Structure

2D Structure

3D Structure

Properties

CAS No. |

80445-74-5 |

|---|---|

Molecular Formula |

C31H50O8 |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1 |

InChI Key |

PGLFLDPZTHZNCH-DMZSZUJBSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Synonyms |

(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid; 24,25-Dihydroxyfusidic Acid; Sodium Fusidate Impurity A |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 24,25 Dihydroxy Fusidic Acid

Precursor Compounds and Origin from Fusidium coccineum

24,25-Dihydroxy Fusidic Acid is a derivative and metabolite of fusidic acid. smolecule.com The parent compound, fusidic acid, is a naturally occurring steroid antibiotic produced by the fungus Fusidium coccineum (also known as Acremonium fusidioides). wikipedia.orgoup.comresearchgate.net It was first isolated from this fungus in the early 1960s. researchgate.net

The biosynthesis of fusidic acid in F. coccineum is a complex process that begins with acetyl-CoA. nih.govresearchgate.net Through the mevalonate (B85504) pathway, acetyl-CoA is converted into (3S)-2,3-oxidosqualene, a key intermediate. wikipedia.orgnih.govresearchgate.net This linear precursor then undergoes a crucial cyclization step, catalyzed by an oxidosqualene cyclase, to form the characteristic tetracyclic fusidane skeleton. wikipedia.orgnih.govnih.gov This pathway shares its initial steps with the biosynthesis of other triterpenoids and sterols, such as ergosterol. nih.govresearchgate.net

Following the formation of the core structure, a series of post-modification reactions, including hydroxylations and acetylations, are carried out by various enzymes to yield the final fusidic acid molecule. nih.gov The biosynthetic gene cluster responsible for fusidic acid production in F. coccineum has been identified and characterized, revealing a set of genes encoding enzymes like cytochrome P450 monooxygenases and short-chain dehydrogenases/reductases that are crucial for these transformations. oup.comnih.govresearchgate.netnih.gov

Enzymatic Hydroxylation and Oxidation Processes Leading to this compound Formation

This compound is formed through the metabolic transformation of its parent compound, fusidic acid. smolecule.com The formation of this specific metabolite involves enzymatic hydroxylation at the 24th and 25th positions of the fusidic acid side chain. smolecule.com This modification occurs at the double bond present between C24 and C25 in the parent molecule. nih.gov

This hydroxylation is a typical phase 1 metabolic reaction, designed to increase the water solubility of the compound to facilitate its excretion. While the precise location of this metabolic conversion (e.g., liver microsomes in mammals or microbial cells) is part of broader fusidic acid metabolism studies, this compound is recognized as a product of fusidic acid's breakdown. smolecule.com The synthesis of this compound for research purposes often mimics these biological processes, employing hydroxylation reactions on the fusidic acid substrate. smolecule.com

Microbial biotransformation is a well-documented pathway for modifying fusidic acid. Various fungi are known to perform oxidation and hydroxylation reactions at different positions on the fusidic acid molecule. For instance, the fungus Cunninghamella echinulata has been shown to oxidize the side chain of fusidic acid, although at the nearby C-26 and C-27 positions. mdpi.comresearchgate.net This demonstrates the capacity of microbial enzyme systems to target the side chain for oxidative modifications, a process analogous to the formation of this compound.

Characterization of Specific Enzymes Involved in the 24,25-Dihydroxylation Step

The specific enzymes directly responsible for the 24,25-dihydroxylation of fusidic acid have not been definitively characterized in the scientific literature. However, based on the nature of the reaction—a hydroxylation of a carbon-carbon double bond—and the known metabolic pathways of fusidic acid, it is highly probable that enzymes from the cytochrome P450 (CYP) monooxygenase superfamily are involved.

In mammalian systems, the metabolism of fusidic acid is primarily mediated by hepatic CYP enzymes, with CYP3A4 being the major contributor to its phase 1 metabolism. sci-hub.senih.govdrugbank.comresearchgate.net These enzymes are well-known for their role in oxidizing xenobiotics, including performing hydroxylation reactions. Therefore, it is plausible that CYP3A4 or a related isoform catalyzes the 24,25-dihydroxylation in humans.

In the context of microbial metabolism, various fungi utilize cytochrome P450 enzymes to modify fusidic acid. nih.govresearchgate.net The biosynthetic pathway of fusidic acid itself in F. coccineum involves multiple P450 enzymes for hydroxylations at different positions of the steroid skeleton. researchgate.netnih.gov Furthermore, other fungi like Cunninghamella elegans use their enzymatic machinery to hydroxylate Ring B of fusidic acid. researchgate.net Given this precedent, a microbial P450 enzyme is the most likely candidate for carrying out the 24,25-dihydroxylation step during biotransformation.

Comparative Analysis of Fusidic Acid Metabolic Transformations

Fusidic acid undergoes a variety of metabolic transformations that differ depending on the biological system. These modifications primarily involve oxidation, hydroxylation, and conjugation reactions, leading to a range of metabolites with varying biological activities.

In Mammals: The primary site of fusidic acid metabolism is the liver. The main transformations include:

Oxidation: Phase 1 metabolism is predominantly carried out by the cytochrome P450 enzyme system, mainly CYP3A4. nih.govdrugbank.com This results in several oxidized metabolites, including 3-ketofusidic acid and derivatives hydroxylated on the side chain. researchgate.netoup.com

Conjugation: Phase 2 metabolism involves the formation of a glucuronide conjugate, a reaction primarily mediated by the enzyme UGT1A1. nih.govdrugbank.com

In Microorganisms: Various microbes can transform fusidic acid into different derivatives:

Cunninghamella elegans : This fungus hydroxylates Ring B of the fusidane skeleton, producing 6β-hydroxyfusidic acid and 7β-hydroxyfusidic acid. researchgate.net These modifications are known to reduce the antibacterial activity of the compound. researchgate.net

Cunninghamella echinulata : This species targets the side chain for oxidation, yielding metabolites such as 26-formylfusidic acid. mdpi.comresearchgate.net

Streptomyces lividans : This bacterium inactivates fusidic acid using an esterase (FusH) that cleaves the acetyl group at C-16, leading to the spontaneous formation of a lactone. uni-osnabrueck.de Further modifications, including hydroxylation and dehydrogenation, also occur. uni-osnabrueck.de

Notably, many of these metabolic transformations result in derivatives with diminished antibacterial potency compared to the parent compound. However, this compound is an exception, as it has been reported to retain antibacterial activity comparable to that of fusidic acid itself. researchgate.netuct.ac.za

Table 1: Comparative Metabolic Transformations of Fusidic Acid

| Organism/System | Primary Enzyme(s) Involved | Type of Transformation | Resulting Metabolite(s) |

|---|---|---|---|

| Mammals | CYP3A4, UGT1A1 | Oxidation, Glucuronidation | 3-Ketofusidic acid, Glucuronide conjugates, Hydroxylated derivatives researchgate.netnih.govdrugbank.comoup.com |

| Cunninghamella elegans | Cytochrome P450s | Ring B Hydroxylation | 6β-Hydroxyfusidic acid, 7β-Hydroxyfusidic acid researchgate.net |

| Cunninghamella echinulata | Oxidases | Side Chain Oxidation | 26-Formylfusidic acid mdpi.comresearchgate.net |

| Streptomyces lividans | Esterase (FusH), others | Deacetylation, Lactonization | 16-deacetylfusidic acid (lactone form) uni-osnabrueck.de |

Chemical Synthesis and Derivatization Strategies of 24,25 Dihydroxy Fusidic Acid

Total Synthesis Approaches to the Fusidane Core (if relevant to introducing dihydroxylation)

The total synthesis of the fusidane core is a formidable challenge due to its unique chair-boat-chair conformation. nih.gov While total synthesis routes are not typically employed for the rapid generation of derivatives like 24,25-dihydroxy fusidic acid, they provide foundational knowledge for constructing the core steroidal structure. nih.gov The complexity of these multi-step syntheses underscores the preference for semisynthetic methods starting from the readily available fusidic acid.

Approaches to analogous complex natural products often utilize key strategic reactions to establish stereocenters. For instance, in the synthesis of other complex molecules, methods like the Sharpless asymmetric dihydroxylation have been pivotal in creating chiral vicinal diols from prochiral alkenes with high enantioselectivity. rsc.orgsorbonne-universite.frmdpi.com This reaction, which employs osmium tetroxide and a chiral quinine (B1679958) ligand, is a powerful tool for installing the diol functionality seen in this compound. mdpi.com While not directly reported for the de novo total synthesis of this compound, such methods are central to the stereocontrolled synthesis of diol-containing natural products. rsc.orgsorbonne-universite.fr

Stereoselective Dihydroxylation Methods for the C24-C25 Double Bond

The introduction of hydroxyl groups across the C24-C25 double bond of the fusidic acid side chain can be achieved through various dihydroxylation methods. The stereochemical outcome of this reaction is critical, as the spatial orientation of the hydroxyl groups can profoundly impact biological activity.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond. This is commonly achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield the syn-diol. libretexts.org This method is known for its high stereospecificity.

Anti-dihydroxylation , the addition of hydroxyl groups to opposite faces of the double bond, can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the resulting epoxide. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the backside, leading to the anti-diol product. libretexts.org

The choice of dihydroxylation method allows for the controlled synthesis of different stereoisomers of this compound, enabling detailed structure-activity relationship (SAR) studies.

Semisynthetic Routes from Fusidic Acid to this compound

Given the accessibility of fusidic acid from fermentation, semisynthesis is the most practical approach for preparing this compound and its derivatives. These routes typically involve the direct oxidation of the C24-C25 double bond of the fusidic acid side chain.

One documented approach involves the saturation of the Δ-24(25) double bond to yield the hydrogenated derivative. frontiersin.org While this produces a dihydrofusidic acid, specific methods for dihydroxylation are also employed. The ozonolysis of the C24-C25 double bond has been reported as a method to introduce heteroatoms into the side chain, providing a gateway to further functionalization. researchgate.net

Microbial transformation also presents a viable semisynthetic route. Fungi, particularly species of Cunninghamella, are known to carry out stereoselective hydroxylations on steroid scaffolds. researchgate.net For instance, Cunninghamella echinulata has been shown to oxidize fusidic acid at the C-26 and C-27 positions. researchgate.net While direct 24,25-dihydroxylation by microbial means is not explicitly detailed in the provided context, the potential for cytochrome P450 enzymes from various fungal strains to catalyze such specific oxidations on the fusidane framework is significant. sdu.edu.cn

Development of Novel Fusidic Acid Derivatives through Modifications at the C24/C25 Positions

Modifications at the C24 and C25 positions of the fusidic acid side chain have been explored to generate novel derivatives with potentially improved pharmacological profiles. nih.govmdpi.com These modifications often begin with the dihydroxylated scaffold or the intact double bond.

Several strategies have been employed to diversify the side chain:

Reduction of the double bond: Saturation of the C24-C25 double bond has been shown to have a marginal effect on the antibacterial activity against Gram-positive strains. frontiersin.orggoogle.com

Cyclic Derivatives: Cross-metathesis reactions using Grubbs' catalyst on derivatives with a terminal olefin at the side chain have been used to generate novel cyclic side chain analogues. nih.gov

Halogenation: The introduction of halogen atoms, such as bromine, across the C24-C25 single bond has been explored. google.com

Bioisosteric Replacement: The carboxyl group at C-21 has been replaced with various bioisosteres in conjunction with modifications at other sites, including the C-24/C25 positions, to explore new chemical space. uct.ac.za

The development of these derivatives is often guided by structure-activity relationship (SAR) studies, aiming to enhance potency, broaden the antibacterial spectrum, or improve pharmacokinetic properties. For example, while many modifications to the hydrophobic side chain have historically diminished antibacterial activity, recent work has shown that certain changes can lead to derivatives with favorable resistance profiles compared to the parent fusidic acid. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The core tetracyclic structure of the fusidane skeleton would exhibit ¹H and ¹³C NMR signals largely comparable to those of fusidic acid. researchgate.net The most significant changes would be observed in the side chain due to the saturation of the C24-C25 double bond and the introduction of two hydroxyl groups.

¹H NMR Spectroscopy:

The vinylic proton signal (H-24) present in fusidic acid at ~5.1 ppm would be absent.

A new methine proton signal (H-24), attached to a carbon bearing a hydroxyl group, would be expected to appear in the range of 3.5-4.0 ppm.

The two methyl groups at C-26 and C-27, which are vinylic methyls in fusidic acid appearing around 1.6-1.7 ppm, would shift upfield. In the dihydroxy derivative, these would become singlets corresponding to methyl groups on a quaternary, hydroxyl-bearing carbon (C-25), likely appearing in the 1.1-1.3 ppm range.

¹³C NMR Spectroscopy:

The olefinic carbon signals of C-24 and C-25 in fusidic acid (at ~122 ppm and ~133 ppm, respectively) would be replaced by signals corresponding to sp³-hybridized carbons bearing hydroxyl groups. researchgate.net

The new C-24 signal would be anticipated in the 70-75 ppm range.

The new C-25 signal, a quaternary carbon with a hydroxyl group, would also be expected in a similar downfield region (70-75 ppm).

The signals for the C-26 and C-27 methyl carbons would shift from the ~18 ppm and ~26 ppm region in fusidic acid to approximately 25-30 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the dihydroxy moiety to the main steroid framework.

Table 1: Predicted ¹H and ¹³C NMR Data for the Side Chain of 24,25-Dihydroxy Fusidic Acid (Note: Values are estimates based on data from fusidic acid and its hydroxylated analogues. Solvent: CDCl₃)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 20 | - | ~148 |

| 21 | - | ~172 |

| 22 | ~2.3 - 2.5 (m) | ~35 |

| 23 | ~1.5 - 1.7 (m) | ~28 |

| 24 | ~3.5 - 4.0 (m) | ~72 |

| 25 | - | ~73 |

| 26 | ~1.1 - 1.3 (s) | ~27 |

| 27 | ~1.1 - 1.3 (s) | ~28 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), typically using a soft ionization technique like Electrospray Ionization (ESI), would confirm the molecular formula C₃₁H₅₀O₈ by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻). researchgate.net The expected monoisotopic mass is 550.3506 g/mol . smolecule.com

The fragmentation pattern observed in MS/MS experiments provides valuable structural information. Key fragmentation pathways for this compound would likely include:

Loss of Water (H₂O): Neutral loss of water molecules from the multiple hydroxyl groups (at C-3, C-11, C-24, and C-25) is a highly probable fragmentation event, leading to peaks at m/z [M+H - 18]⁺, [M+H - 36]⁺, etc.

Loss of Acetic Acid: Cleavage of the acetyl group at C-16 would result in a significant neutral loss of 60 Da (CH₃COOH), a characteristic fragmentation for fusidic acid and its derivatives.

Side-Chain Cleavage: Fission of the C-C bonds within the side chain, particularly cleavage between C-20 and C-22 or adjacent to the hydroxylated carbons, would generate a series of diagnostic fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z (for [M+H]⁺=551.36) | Description |

| [M+H]⁺ | 551.36 | Protonated Molecular Ion |

| [M+Na]⁺ | 573.34 | Sodiated Adduct |

| [M+H - H₂O]⁺ | 533.35 | Loss of one water molecule |

| [M+H - 2H₂O]⁺ | 515.34 | Loss of two water molecules |

| [M+H - CH₃COOH]⁺ | 491.31 | Loss of acetic acid from C-16 ester |

| [M+H - CH₃COOH - H₂O]⁺ | 473.30 | Sequential loss of acetic acid and water |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the absorptions of its numerous oxygen-containing functional groups. Key expected absorption bands for this compound would be similar to those of related protostane (B1240868) triterpenes. nih.gov

A very broad and strong absorption band in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibrations of the four hydroxyl groups and the carboxylic acid.

Strong carbonyl (C=O) stretching absorptions around 1740-1720 cm⁻¹ for the C-16 acetate (B1210297) ester and around 1715-1700 cm⁻¹ for the C-21 carboxylic acid. researchgate.net

C-O stretching vibrations for the alcohols, ester, and carboxylic acid would appear in the 1250-1000 cm⁻¹ region.

The C=C stretching of the double bond at C-17(20) would likely show a weak absorption around 1640 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the molecule's chromophores. For this compound, the primary chromophore is the α,β-unsaturated carboxylic acid system conjugated with the C-17(20) double bond. Since the C-24=C-25 double bond of the parent fusidic acid is saturated, the UV absorption profile is expected to be similar to that of hydrogenated fusidic acid derivatives, showing a maximum absorption (λmax) in the range of 215-225 nm. researchgate.net

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Absorption Range |

| IR | O-H stretch (Alcohols, Carboxylic Acid) | 3500 - 3200 cm⁻¹ (broad) |

| IR | C-H stretch (Aliphatic) | 2970 - 2850 cm⁻¹ |

| IR | C=O stretch (Ester & Carboxylic Acid) | 1740 - 1700 cm⁻¹ |

| IR | C=C stretch | ~1640 cm⁻¹ (weak) |

| IR | C-O stretch | 1250 - 1000 cm⁻¹ |

| UV-Vis | λmax | 215 - 225 nm |

Chiroptical Methods for Stereochemical Determination of the Dihydroxy Moiety (if applicable)

The conversion of the C-24=C-25 double bond in fusidic acid to a diol in this compound creates two new stereogenic centers at C-24 and C-25. This results in the possibility of four different stereoisomers (diastereomers and enantiomers). The chemical name found in the European Pharmacopoeia, which specifies the compound as a (24SR) mixture, indicates that at least two diastereomers exist and are often present together. mdpi.com Indeed, analytical methods like HPLC have been developed specifically to separate the lactone derivatives of the (24R) and (24S) isomers, confirming their existence. researchgate.netmaynoothuniversity.ie

Therefore, chiroptical methods are not only applicable but essential for the unambiguous determination of the absolute configuration of the dihydroxy moiety.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.org While the inherent chromophores in the molecule absorb in the far-UV region, derivatization of the 1,2-diol system with an auxiliary chromophore can be used. For instance, forming a complex with dimolybdenum tetraacetate can induce a characteristic ECD signal whose sign correlates directly to the O-C-C-O torsion angle of the diol, allowing for a definitive stereochemical assignment. mdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the circular dichroism in the infrared region. It is highly sensitive to the three-dimensional arrangement of atoms in a molecule. mdpi.com By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer, the correct absolute configuration can be determined.

While specific studies applying these methods to this compound are not prominent in the literature, their application would be the standard and most reliable approach to resolve the stereochemistry at the C-24 and C-25 positions.

Advanced Analytical Method Development for Research Applications

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

HPLC stands as a primary technique for the analysis of 24,25-Dihydroxy Fusidic Acid, often in the context of stability-indicating assays for pharmaceutical formulations containing fusidic acid. researchgate.netoup.comscite.ai These methods are designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, including this compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of fusidic acid and its derivatives. The separation is typically achieved on a C18 column. researchgate.netoup.comscite.aiscielo.br The choice of mobile phase is critical for achieving adequate resolution. Since fusidic acid has a carboxylic acid group with a pKa of approximately 5.3, the pH of the mobile phase is maintained at a low level, usually around pH 2.5 to 3.5, to ensure the molecule is in its protonated form, leading to better retention and peak shape. oup.comscielo.br

Mobile phases are generally composed of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid like phosphoric acid or acetic acid) and an organic modifier, most commonly acetonitrile (B52724) and/or methanol. oup.comscite.aiscielo.br Gradient elution is often employed to effectively separate a wide range of compounds with different polarities, from the more polar metabolites like this compound to the less polar parent drug and other degradation products. researchgate.netoup.com

Optimization of the HPLC method involves adjusting several parameters to achieve the desired separation. For instance, modifying the gradient program and reducing the flow rate can significantly improve the resolution between closely eluting peaks. oup.com The column temperature is also a key parameter, with a typical setting around 40°C to ensure reproducibility and efficiency of the separation. researchgate.netoup.com

Interactive Table: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Source |

| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) | researchgate.netoup.com |

| Agilent Zorbax CN (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net | |

| Lichrospher RP-18 (125 x 4 mm, 5 µm) | ijpra.com | |

| Mobile Phase A | Methanol, 10 g/L phosphoric acid, water, and acetonitrile mixture | researchgate.netoup.com |

| 0.01 M phosphate buffer and 0.1% orthophosphoric acid, pH 2.5 | nih.govresearchgate.net | |

| Mobile Phase B | Acetonitrile or a mixture of methanol, phosphoric acid, water, and acetonitrile | researchgate.netoup.comnih.gov |

| Flow Rate | 0.7 - 1.5 mL/min | researchgate.netoup.comijpra.com |

| Detection Wavelength | 235 nm or 240 nm | researchgate.netoup.comnih.govresearchgate.net |

| Column Temperature | 25°C - 40°C | oup.comnih.govijpra.com |

| Injection Volume | 10 - 50 µL | oup.comnih.gov |

Ultraviolet (UV) detection is a standard and robust method for the quantification of this compound in HPLC analysis. researchgate.netoup.com The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. For fusidic acid and its derivatives, a wavelength of around 235 nm is commonly used, as it provides good sensitivity. researchgate.netoup.combiomedpharmajournal.org

Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer significant advantages over fixed-wavelength UV detectors. gentechscientific.comshimadzu.comchromatographyonline.com A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). gentechscientific.comshimadzu.com This capability is particularly valuable in research and method development for several reasons:

Peak Purity Assessment: PDA detectors allow for the assessment of peak purity by comparing spectra across a single chromatographic peak. shimadzu.com This is crucial for ensuring that the peak corresponding to this compound is not co-eluting with other impurities.

Compound Identification: The acquired UV spectrum can aid in the tentative identification of unknown peaks by comparing them to a library of known spectra. shimadzu.com

Method Optimization: PDA detection facilitates the selection of the optimal detection wavelength for maximum sensitivity and selectivity. researchgate.net

In stability-indicating methods, a PDA detector is often used to monitor the separation of the main compound from its various degradation products, ensuring the specificity of the analytical method. researchgate.net

A critical aspect of a stability-indicating HPLC method is its ability to resolve the main component from all potential impurities, including metabolites and degradation products. In the analysis of fusidic acid, this includes separating it from compounds such as this compound, its lactone derivatives, and other related substances. researchgate.netmaynoothuniversity.ie

The development of such methods often requires careful optimization of the chromatographic conditions. For example, adjustments to the mobile phase composition, such as the ratio of organic solvents, and the gradient profile are crucial for achieving the necessary separation. oup.com In some cases, even minor changes can lead to co-elution of critical peak pairs, highlighting the importance of robust method development. oup.com

Chromatograms from stability studies of fusidic acid formulations clearly show the separation of this compound from fusidic acid and a multitude of other degradation products, including:

24,25-Dihydro-24,25-dihydroxyfusidic acid 21,25-lactone researchgate.netmaynoothuniversity.ie

(24R)-24,25-dihydro-24,25-dihydroxyfusidic acid-21,24-lactone researchgate.netmaynoothuniversity.ie

(24S)-24,25-dihydro-24,25-dihydroxyfusidic acid-21,24-lactone researchgate.netmaynoothuniversity.ie

26-Hydroxyfusidic acid researchgate.netmaynoothuniversity.ie

26-Oxofusidic acid researchgate.netmaynoothuniversity.ie

3-Didehydrofusidic acid researchgate.netmaynoothuniversity.ie

The ability to resolve these closely related compounds is a testament to the power and specificity of well-developed HPLC methods.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity

For applications requiring higher sensitivity and specificity, such as the analysis of low-level metabolites in biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. nih.govbham.ac.ukmdpi.comresearchgate.net LC-MS/MS combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing a highly selective and sensitive analytical tool.

This technique has been successfully applied to the quantification of various dihydroxyvitamin D metabolites in serum, demonstrating its utility for analyzing structurally similar hydroxylated compounds. bham.ac.ukresearchgate.net While specific LC-MS/MS methods for this compound are not extensively detailed in the provided context, the principles applied to other hydroxylated metabolites are directly transferable. The method would involve optimizing the ionization source parameters and selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) to ensure unambiguous identification and quantification, even in complex biological samples.

Validation Parameters of Analytical Methods for Research Purity and Stability Studies

The validation of analytical methods is essential to ensure their reliability, accuracy, and precision for their intended purpose. researchgate.net For research purity and stability studies of this compound, the validation would be performed in accordance with guidelines from the International Council on Harmonisation (ICH). oup.comresearchgate.net Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, and matrix components. researchgate.net In HPLC, this is demonstrated by achieving baseline separation of the analyte peak from other peaks.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpra.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ijpra.comresearchgate.net This is often determined by recovery studies where a known amount of the analyte is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ijpra.comresearchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. scite.aibiomedpharmajournal.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpra.combiomedpharmajournal.org

Interactive Table: Summary of Validation Parameters for Fusidic Acid Analytical Methods

| Validation Parameter | Typical Acceptance Criteria | Source |

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | ijpra.com |

| Accuracy (% Recovery) | Typically 98-102% | oup.com |

| Precision (% RSD) | ≤ 2% | ijpra.comresearchgate.net |

| Robustness | No significant impact on results from minor changes in parameters | ijpra.combiomedpharmajournal.org |

Application in in vitro or in vivo (non-clinical animal models) Metabolic and Degradation Studies

The developed and validated analytical methods are crucial for conducting in vitro and in vivo studies to investigate the metabolic fate and degradation pathways of fusidic acid. In vitro studies, for instance, can help identify the enzymes responsible for the formation of this compound. nih.gov

In non-clinical animal models, such as mice, these methods are used to perform pharmacokinetic studies. nih.gov These studies track the concentration of the parent drug and its metabolites, including this compound, in biological fluids like serum over time. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of fusidic acid. nih.gov For example, pharmacokinetic analyses in mice have revealed that fusidic acid is rapidly metabolized. nih.gov Such studies are fundamental in the preclinical evaluation of new fusidic acid analogues. nih.govfrontiersin.org

Biochemical and Mechanistic Investigations of 24,25 Dihydroxy Fusidic Acid

Interaction Studies with Ribosomal Elongation Factor G (EF-G) and Protein Synthesis Components

The primary mechanism of action for the parent compound, fusidic acid, is the inhibition of bacterial protein synthesis. patsnap.com It specifically targets the elongation factor G (EF-G), a crucial protein for the translocation step of protein synthesis. patsnap.com Fusidic acid binds to the ribosome-EF-G-GDP complex, preventing the release of EF-G from the ribosome after GTP hydrolysis. nih.gov This stabilization of the complex effectively stalls the ribosomal machinery, halting the elongation of the polypeptide chain and thereby inhibiting bacterial growth. patsnap.compediatriconcall.compillintrip.com The interaction is highly specific, and all components of the ternary complex (ribosome, EF-G, and GDP/GTP) are essential for the binding of fusidic acid analogues. nih.gov

Direct experimental studies detailing the interaction of 24,25-Dihydroxy Fusidic Acid with EF-G and the ribosome are not extensively available in the current scientific literature. However, the activity of fusidic acid derivatives is known to be sensitive to structural modifications. For example, a free carboxyl group near the C20 carbon and the specific configuration of the C17-20 double bond are critical for both binding and the stabilization of the EF-G-ribosome complex. nih.gov Modifications to other functional groups can also lead to decreased stabilization of the complex. nih.gov Therefore, the addition of two hydroxyl groups at the C-24 and C-25 positions on the side chain would be expected to alter the binding affinity and stabilizing effect on the EF-G complex compared to the parent fusidic acid, though specific data remains to be elucidated.

Comparative Biochemical Activity with Parent Fusidic Acid and Other Metabolites

While direct and extensive comparative studies on the biochemical activity of this compound are limited, research on other side-chain derivatives provides insight into how such modifications affect antimicrobial potency. For instance, the hydrogenation of the C-24 and C-25 double bond to create 24,25-dihydrofusidic acid results in a compound that retains antimicrobial activity comparable to the parent fusidic acid against Gram-positive bacteria. nih.govnih.gov

Studies comparing fusidic acid (WU-FA-00) and its hydrogenated derivative 24,25-dihydrofusidic acid (WU-FA-01) show similar Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) against various strains of Staphylococcus. nih.gov This suggests that the double bond at this position is not essential for its antibacterial effect. nih.gov

| Bacterial Strain | Fusidic Acid (μg/mL) | 24,25-Dihydrofusidic Acid (μg/mL) | ||

|---|---|---|---|---|

| MIC | MBC | MIC | MBC | |

| S. aureus (ATCC 6538) | 0.15625 | 0.3125 | 0.15625 | 0.3125 |

| S. aureus (ATCC 29213) | 0.15625 | 0.3125 | 0.078125 | 0.15625 |

| S. epidermidis (ATCC 12228) | 0.078125 | 0.15625 | 0.078125 | 0.15625 |

| L. monocytogenes (ATCC 19115) | 0.625 | 1.25 | 0.625 | 1.25 |

| S. pneumoniae (ATCC 49619) | 0.3125 | 0.625 | 0.3125 | 0.625 |

Data adapted from Wu et al., 2018. nih.gov

The hydroxylation at the 24 and 25 positions introduces polar groups, which could impact cell permeability and interaction with the target site, thus potentially altering the biochemical activity profile relative to the parent compound.

Role as an Intermediate or Degradation Product in Biological Systems

This compound is recognized as a human metabolite and a degradation product of fusidic acid. nih.govallmpus.com The metabolism of fusidic acid in mammals proceeds through Phase 1 oxidation reactions, followed by Phase 2 conjugation. nih.govresearchgate.net A dihydroxylated and lactonized form, specifically (24S)-24,25-dihydro-24,25-dihydroxyfusidic acid 21,24-lactone, is listed as "Fusidic Acid EP Impurity D" in the European Pharmacopoeia, indicating its presence as a known variant or degradation product in pharmaceutical preparations. allmpus.comsriramchem.comsynzeal.com This confirms that the dihydroxylation of the side chain is a relevant transformation pathway for the fusidic acid molecule.

Enzymatic Reactivity and Substrate Specificity Studies (if applicable)

The formation of hydroxylated metabolites of fusidic acid is primarily the result of enzymatic reactions mediated by cytochrome P450 (CYP) enzymes. nih.gov Specifically, the CYP3A subfamily has been identified as the main pathway for the Phase 1 metabolism of fusidic acid. nih.gov These enzymes are known to catalyze oxidation reactions, including hydroxylation, on a wide variety of xenobiotic compounds. While the specific isoform responsible for the 24,25-dihydroxylation has not been definitively identified, it is highly probable that a member of the CYP3A family is responsible for this biotransformation, converting the more lipophilic parent drug into a more water-soluble metabolite for subsequent elimination. nih.gov

Role and Significance in Degradation Pathways and Impurity Profiling

24,25-Dihydroxy Fusidic Acid as a Degradation Product of Fusidic Acid

This compound is a recognized degradation product of Fusidic Acid, an antibiotic primarily effective against Gram-positive bacteria. wikipedia.org The formation of this compound is a critical aspect of fusidic acid's stability profile. Degradation of fusidic acid can occur under various stress conditions, including acidic, alkaline, neutral, oxidative, and photolytic environments. scielo.brscielo.br While fusidic acid is most stable under photolytic conditions, it exhibits maximum degradation in alkaline environments. scielo.brscielo.br

The degradation process can lead to the formation of several impurities, one of which is this compound. researchgate.net This particular impurity is formed through the modification of the double bond at the C-24 and C-25 positions of the fusidic acid molecule. nih.gov The presence and quantity of this compound are key indicators of the extent of degradation that the active pharmaceutical ingredient (API) has undergone.

Studies involving forced degradation of fusidic acid have been instrumental in identifying its degradation products. scielo.brscielo.brresearchgate.net These studies subject the drug to harsh conditions to accelerate its breakdown, allowing for the characterization of the resulting impurities. Through such analyses, this compound has been consistently identified as a significant degradation product. researchgate.net

Identification and Analysis in Stability-Indicating Methods

The accurate identification and quantification of this compound are essential for ensuring the quality, safety, and efficacy of fusidic acid-containing products. Stability-indicating analytical methods are developed and validated to separate and quantify the intact drug from its degradation products. nih.gov

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a widely used technique for this purpose. scielo.brscielo.brresearchgate.netoup.com These methods are designed to be selective enough to resolve the fusidic acid peak from the peaks of its impurities, including this compound. scielo.brscielo.br For instance, a stability-indicating RP-HPLC method was developed for the simultaneous quantification of impurities of both betamethasone-17-valerate (B13397696) and fusidic acid in a cream formulation. This method successfully separated this compound from other related substances. researchgate.netoup.com

The development of these analytical methods often involves a Quality by Design (QbD) approach to ensure they are robust and reliable. nih.gov Validation of these methods is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure linearity, precision, accuracy, selectivity, and robustness. scielo.brscielo.brnih.gov

The table below summarizes typical analytical techniques used for the identification and analysis of this compound.

| Analytical Technique | Purpose | Key Findings |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and quantification of fusidic acid and its impurities. | Capable of resolving this compound from the parent drug and other degradation products. scielo.brscielo.brresearchgate.netoup.com |

| Forced Degradation Studies | Identification of potential degradation products under stress conditions. | Confirms the formation of this compound under various stress conditions. scielo.brscielo.brresearchgate.net |

| Mass Spectrometry (MS) | Structural confirmation of impurities. | Used in conjunction with HPLC to confirm the identity of this compound. |

Implications for Fusidic Acid Stability and Formulation Research

The formation of this compound has significant implications for the stability of fusidic acid and the development of its pharmaceutical formulations. The presence of this impurity indicates a loss of potency of the active ingredient and can potentially impact the safety profile of the drug product. Therefore, understanding the degradation pathway leading to this compound is crucial for developing stable formulations.

Formulation research aims to minimize the degradation of fusidic acid by controlling factors such as pH, exposure to oxygen, and the presence of excipients that may accelerate degradation. For example, it has been noted that fusidic acid is susceptible to degradation in an oxygenated environment. google.com Consequently, formulation strategies may involve the use of antioxidants or manufacturing processes under an inert atmosphere to enhance stability. google.com

The insights gained from impurity profiling and stability studies directly influence the selection of appropriate packaging and the determination of a product's shelf life and storage conditions. By identifying and controlling the formation of degradation products like this compound, researchers can develop more robust and effective fusidic acid formulations. mdpi.comherts.ac.uk

Future Research Directions and Unexplored Academic Avenues

Elucidation of Complete Biosynthetic Pathways for 24,25-Dihydroxy Fusidic Acid

The biosynthesis of fusidane-type antibiotics like fusidic acid and the related helvolic acid originates from the cyclization of (3S)-2,3-oxidosqualene. nih.gov The pathway to fusidic acid, produced by the fungus Fusidium coccineum, involves a series of enzymatic steps including oxidations and acetylations to form the core structure. nih.govnih.govwikipedia.org this compound is recognized as a downstream metabolite, likely formed through hydroxylation of the parent fusidic acid. oup.comresearchgate.net However, the precise enzymatic machinery responsible for this specific dihydroxylation remains uncharacterized.

Future research must focus on identifying and characterizing the enzymes that catalyze the conversion of fusidic acid to its 24,25-dihydroxy derivative. This avenue of study should include:

Identification of Hydroxylating Enzymes: The hydroxylation is likely carried out by one or more cytochrome P450 (CYP) monooxygenases within the producing organism or, in the case of metabolism, within human liver microsomes. tandfonline.comnih.gov Research efforts should aim to screen the genome of Fusidium coccineum and other relevant microorganisms to identify candidate CYP genes.

Heterologous Expression and Functional Analysis: Once candidate genes are identified, they can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae. nih.govnih.gov Feeding fusidic acid to these engineered strains would confirm the function of the specific enzyme(s) responsible for the 24,25-dihydroxylation.

Advanced Synthetic Strategies for Stereospecific Isomers

The hydroxylation of the C24-C25 double bond in the side chain of fusidic acid can result in four possible stereoisomers: (24R, 25R), (24S, 25S), (24R, 25S), and (24S, 25R). The biological activity and physical properties of these isomers may differ significantly, yet methods for their selective synthesis are not established. While syntheses of various fusidic acid analogues have been reported, including modifications at the C3, C17, and C21 positions, the stereospecific synthesis of the 24,25-dihydroxy derivatives is a critical unmet challenge. mdpi.comnih.govnih.gov

Future synthetic research should pursue the following avenues:

Asymmetric Dihydroxylation: Development of methods for the stereoselective dihydroxylation of the fusidic acid side chain is paramount. This could involve adapting existing technologies, such as the Sharpless asymmetric dihydroxylation, using chiral osmium catalysts and ligands to control the facial selectivity of the oxidation.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a powerful tool for achieving high stereospecificity. The use of isolated hydroxylating enzymes (as identified in biosynthetic studies) or whole-cell biotransformation systems could provide a direct route to specific stereoisomers. researchgate.net

Chiral Pool Synthesis: An alternative approach involves starting from a chiral precursor or installing the diol with a defined stereochemistry before the final assembly of the fusidic acid scaffold, a strategy common in complex natural product synthesis. archive.org

Stereospecific Epoxidation and Ring-Opening: A strategy involving the stereoselective epoxidation of the C24-C25 double bond, followed by a stereocontrolled nucleophilic ring-opening, could provide access to specific diastereomers.

The successful synthesis of all four stereoisomers is a prerequisite for a thorough investigation of their distinct biochemical and biological properties.

Detailed Kinetic and Thermodynamic Studies of Biochemical Interactions

Fusidic acid's primary mechanism of action is the inhibition of bacterial protein synthesis by binding to Elongation Factor G (EF-G), which stabilizes the EF-G-ribosome complex and halts peptide translocation. frontiersin.orgmdpi.comebi.ac.uk It is also known to be a substrate and inhibitor of human metabolic enzymes, particularly CYP3A4, for which it acts as a mixed competitive inhibitor. tandfonline.comsci-hub.senih.gov However, detailed quantitative data on how the 24,25-dihydroxylation affects these interactions is absent. The addition of two hydroxyl groups to the lipophilic side chain could significantly alter the binding affinity and kinetics.

Future research should focus on quantitatively characterizing the biochemical interactions of each stereoisomer of this compound:

Kinetic Analysis of Target Binding: Techniques such as Surface Plasmon Resonance (SPR) should be employed to measure the association (k_on) and dissociation (k_off) rate constants for the binding of each isomer to EF-G. This will provide the dissociation constant (K_d) and reveal how the modification impacts binding kinetics compared to the parent drug.

Thermodynamic Profiling: Isothermal Titration Calorimetry (ITC) can be used to determine the thermodynamic parameters of binding (ΔG, ΔH, and ΔS) to targets like EF-G and metabolic enzymes. This would elucidate the driving forces (enthalpic vs. entropic) behind the molecular recognition process for each isomer.

Enzyme Inhibition Studies: Detailed enzyme kinetic assays are needed to determine the inhibition constants (Ki) and mechanism of inhibition (e.g., competitive, noncompetitive, mixed) of each isomer against key human cytochrome P450 enzymes (like CYP3A4 and CYP2D6) and drug transporters (like OATP1B1 and BCRP). tandfonline.comnih.gov This is crucial for predicting potential drug-drug interactions.

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

Current analytical methods for fusidic acid and its impurities, including hydroxylated metabolites, predominantly rely on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. nih.govscielo.br While some methods can separate fusidic acid from its degradation products, including lactone forms of dihydroxyfusidic acid, they often lack the resolution to separate all the potential stereoisomers of this compound. oup.commaynoothuniversity.ie Furthermore, enhanced sensitivity is required for quantification in complex biological matrices.

Future work in this area should aim to:

Develop Chiral Separation Methods: A primary goal is the development of robust chromatographic methods capable of resolving all four stereoisomers. This could be achieved through chiral stationary phases (CSPs) in either HPLC or supercritical fluid chromatography (SFC), the latter of which can offer superior resolution and speed for stereoisomer separation.

Enhance Detection Sensitivity with Mass Spectrometry: Coupling high-resolution chromatography with tandem mass spectrometry (LC-MS/MS) is essential. This would provide the sensitivity needed to detect and quantify low levels of the metabolites in biological samples (e.g., plasma, urine, tissue) and would offer the specificity required for unambiguous identification.

Explore Advanced Separation Technologies: The potential of other high-resolution techniques, such as capillary electrophoresis (CE) with chiral selectors, should be explored as an alternative or complementary method for separating the charged isomers.

Establish Stability-Indicating Assays: For each stereoisomer, dedicated stability-indicating methods must be developed to understand their individual degradation pathways under various stress conditions (acidic, alkaline, oxidative, photolytic). scielo.br

Exploration of Unconventional Biological Roles (non-therapeutic, non-efficacy focused)

Beyond its established therapeutic activities, the unique steroidal structure of this compound suggests it may have other biological roles that are not directly linked to efficacy. wikipedia.org The parent compound is known to interfere with cytokines and exhibits specific physicochemical properties in solution. google.comnih.gov Investigating the non-therapeutic interactions of the dihydroxy metabolite could open new avenues of fundamental research.

Future exploratory studies should include:

Modulation of Microbial Systems: Research could investigate the effect of sub-inhibitory concentrations of this compound isomers on microbial community behaviors such as quorum sensing, biofilm formation, and virulence factor expression. The compound may not kill the bacteria but could alter their social behavior.

Interaction with Lipid Membranes and Sterol-Binding Proteins: The fusidane skeleton is steroid-like. researchgate.net The introduction of a polar diol group in the side chain could alter its interaction with lipid bilayers and sterol-binding proteins. Biophysical studies using model membranes could probe its potential to disrupt membrane integrity or modulate the function of membrane-associated proteins, an activity seen in some other fusidic acid analogues. mdpi.com

Biochemical Probe for Enzyme Function: Given the known interaction of fusidic acid with CYP enzymes, the individual stereoisomers of its dihydroxy metabolite could be developed as specific molecular probes to study the structure, function, and stereoselectivity of these important drug-metabolizing enzymes. tandfonline.comnih.gov

Influence on Eukaryotic Cell Signaling: Unrelated to anticancer effects, studies could explore whether the compound interacts with eukaryotic signaling pathways that involve sterols or lipid messengers, potentially revealing fundamental insights into cellular biochemistry.

Q & A

Basic Research Questions

Q. What methodologies are employed for the structural characterization of 24,25-Dihydroxy Fusidic Acid?

- Methodological Answer : X-ray crystallography is the gold standard for determining its three-dimensional conformation. Key torsion angles (e.g., C12–C14–C19–C20: −61.9°) and bond lengths are critical for resolving stereochemical ambiguities . Nuclear Magnetic Resonance (NMR) spectroscopy complements this by validating hydroxyl group positions and hydrogen bonding patterns. Researchers should cross-validate findings with computational modeling (e.g., density functional theory) to ensure accuracy .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting hydroxylated metabolites. For instance, methods optimized for fusidic acid (parent compound) can be adapted by adjusting ionization parameters (e.g., electrospray ionization in negative mode) and using deuterated internal standards to account for matrix effects . Reverse-phase HPLC with UV detection (λ = 210–240 nm) is a cost-effective alternative for in vitro studies .

Advanced Research Questions

Q. How does the mechanism of action of this compound differ from its parent compound, fusidic acid?

- Methodological Answer : Fusidic acid inhibits bacterial elongation factor G (EF-G) by stabilizing its GDP-bound state, preventing ribosome translocation . The 24,25-dihydroxy modification may alter binding kinetics to EF-G’s domain II or interaction with ribosomal L11/L12 proteins. Researchers should perform competitive binding assays using radiolabeled fusidic acid and evaluate ribosome stalling via cryo-EM to map structural differences .

Q. What pharmacokinetic (PK) challenges arise when modeling this compound, and how are they addressed?

- Methodological Answer : Like fusidic acid, its dihydroxy derivative exhibits non-linear PK due to auto-inhibition of clearance. Population PK models (e.g., two-compartment disposition with saturable absorption) must incorporate covariates like food effects and diurnal variability. Parameter estimation via nonlinear mixed-effects modeling (NONMEM) is critical, with Bayesian forecasting to individualize dosing regimens .

Q. What role do the 24,25-hydroxyl groups play in target binding and antibacterial efficacy?

- Methodological Answer : Molecular dynamics simulations suggest these groups enhance hydrogen bonding with EF-G’s switch II loop (near GTPase domain). Comparative studies using hydroxyl-deficient analogs can quantify binding affinity (e.g., surface plasmon resonance) and correlate with MIC values against Staphylococcus aureus .

Q. How can researchers evaluate synergistic interactions between this compound and β-lactam antibiotics?

- Methodological Answer : Checkerboard assays (fractional inhibitory concentration index) or time-kill kinetics are standard. Advanced models like hollow-fiber infection systems mimic physiological conditions, enabling PK/PD profiling of combination therapies. Transcriptomic analysis (RNA-seq) can identify pathways potentiated by synergy .

Q. What experimental strategies mitigate resistance development against this compound?

- Methodological Answer : Serial passage experiments under sub-inhibitory concentrations can isolate resistant mutants. Whole-genome sequencing identifies mutations in fusA (EF-G) or ribosomal proteins. Efflux pump activity should be assessed using inhibitors (e.g., carbonyl cyanide m-chlorophenyl hydrazone) in ethidium bromide accumulation assays .

Q. How can structural modifications of this compound enhance its therapeutic index?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on modifying the C-20/C-24 epoxy ring while preserving hydroxyl groups. Semi-synthetic derivatives can be screened for reduced hepatotoxicity (via CYP3A4 inhibition assays) and improved tissue penetration (ex vivo models like lung epithelial lining fluid sampling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.